2',4'-Dinitrophenylglucopyranoside

描述

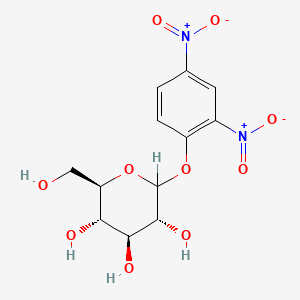

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3R,4S,5S,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJUPNGKLHFUED-OZRWLHRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948639 | |

| Record name | 2,4-Dinitrophenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25775-97-7 | |

| Record name | 2',4'-Dinitrophenylglucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025775977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrophenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 ,4 Dinitrophenylglycopyranosides

General Synthetic Strategies for Aryl Glycosides

The formation of an aryl glycoside involves the coupling of a glycosyl donor (a sugar with a leaving group at the anomeric position) with a phenolic aglycone, in this case, 2,4-dinitrophenol (B41442). wikipedia.org This process, known as glycosylation, is a cornerstone of carbohydrate chemistry. The goal is to create a stable C-O bond between the anomeric carbon of the sugar and the oxygen of the phenol (B47542). scholaris.canih.gov

General strategies often involve the activation of the anomeric center of a suitably protected glycosyl donor by a promoter or catalyst, rendering it susceptible to nucleophilic attack by the acceptor alcohol (the phenol). wikipedia.orgnih.gov The stereochemical outcome of this reaction—whether an α or β linkage is formed—is a critical aspect of the synthesis and is influenced by factors such as the choice of protecting groups, solvent, and reaction conditions. nih.govnih.gov

Key Components in a Typical Glycosylation Reaction

| Component | Role | Example |

|---|---|---|

| Glycosyl Donor | The sugar moiety containing a leaving group at the anomeric carbon. | Acetylated glucosyl bromide |

| Glycosyl Acceptor | The nucleophile (in this case, a phenol) that attacks the anomeric carbon. | 2,4-Dinitrophenol |

| Promoter/Activator | A Lewis acid or other reagent that activates the leaving group. | Silver triflate, Boron trifluoride etherate |

| Protecting Groups | Temporary modifications on the sugar's hydroxyl groups to direct reactivity and improve solubility. | Acetyl, Benzyl groups |

Glycosylation Reactions Employing Dinitrophenol Derivatives

2,4-Dinitrophenol is a key reagent in these syntheses, serving as the glycosyl acceptor. researchgate.net Its synthesis is typically achieved through the nitration of phenol using nitric acid. researchgate.netgoogle.com In glycosylation reactions, the phenolic hydroxyl group of 2,4-dinitrophenol acts as the nucleophile. However, the electron-withdrawing nature of the two nitro groups significantly reduces its nucleophilicity, which can make the glycosylation reaction challenging and often requires forcing conditions or highly reactive glycosyl donors. rsc.org

A common approach involves the reaction of a per-O-acetylated glycosyl halide (like acetobromoglucose) with 2,4-dinitrophenol in the presence of a base or a heavy metal salt promoter. The final step is the deprotection of the acetyl groups to yield the target compound. nih.gov

Specific Approaches to the Synthesis of 2',4'-Dinitrophenylglucopyranoside

The synthesis of 2',4'-dinitrophenyl-α-D-glucopyranoside often requires strategies that can overcome the challenge of forming the sterically hindered 1,2-cis (α) linkage. One efficient method involves a one-pot arylation/anomerization sequence. researchgate.net This approach starts with the more easily accessible β-glycoside, which is then isomerized to the desired α-anomer. This strategy minimizes the decomposition of intermediates, which can be a problem with 2-acetamido sugars. researchgate.net

A simple and general synthesis involves the reaction of fully acetylated sugars with 2,4-dinitrophenol, followed by deacetylation. The removal of the acetyl groups can be achieved using hydrogen chloride in methanol, which is mild enough to avoid cleaving the dinitrophenyl aglycone. nih.gov

Regioselective Glycosylation Techniques

Regioselectivity refers to the ability to glycosylate a specific hydroxyl group in the presence of others. youtube.com While the synthesis of this compound typically starts with a fully protected glucose donor, regioselective techniques are crucial in the broader field for creating more complex oligosaccharides. nih.gov These techniques rely on the inherent differences in the reactivity of the various hydroxyl groups on the sugar ring or the strategic use of protecting groups that mask all but one position. youtube.comnih.gov For instance, enzymatic transglycosylation using β-D-galactosidases can achieve highly regioselective synthesis of nitrophenyl disaccharide glycosides, demonstrating the power of biocatalysis in controlling reaction outcomes. capes.gov.brresearchgate.net

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters include the choice of solvent, catalyst, temperature, and reaction time. For reactions involving dinitrophenyl derivatives, such as those with 2,4-dinitrophenylhydrazine (B122626) (DNPH), factors like acid concentration and temperature have been shown to be significant. researchgate.netyoutube.com Single-factor investigations and orthogonal tests can be employed to determine the optimal conditions. For example, in one study, the optimal temperature for a derivatization reaction was found to be 65°C with a reaction time of 30 minutes. researchgate.net The purification of the final dinitrophenyl glycopyranoside often involves recrystallization or chromatography to remove unreacted starting materials and by-products. nih.gov

Example of Optimized Reaction Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Hydrochloric Acid | Provides the acidic environment needed for the reaction. researchgate.net |

| Solvent | Ethanol | Suitable reaction medium for the reactants. researchgate.net |

| Temperature | 65°C | Found to have a significant effect on derivatization efficiency. researchgate.net |

| Reaction Time | 30 minutes | Sufficient time for the reaction to proceed to completion under optimal temperature. researchgate.net |

| Purification | Recrystallization/Chromatography | To achieve high purity of the final product. nih.gov |

Synthesis of Related Dinitrophenyl-Sugar Derivatives

The synthetic principles applied to this compound are also applicable to other sugars, allowing for the creation of a range of chromogenic substrates. For example, methods have been described for the synthesis of 2,4-dinitrophenyl glycosides of D-xylobiose and D-mannobiose. researchgate.net Similarly, the synthesis of dinitrophenyl derivatives of N-acetylhexosamines, such as 2',4'-dinitrophenyl-α-N-acetylgalactosaminide (DNP-α-GalNAc), has been successfully achieved, providing valuable tools for studying specific enzymes like endo-α-N-acetylgalactosaminidase. researchgate.net These syntheses often follow similar pathways, involving the reaction of a protected sugar with 2,4-dinitrophenol followed by deprotection. nih.gov The synthesis of various sugar derivatives, such as deoxy sugars and amino sugars, provides a platform for creating an even wider array of modified dinitrophenyl glycosides. rsc.org

Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of 2',4'-dinitrophenyl-β-D-glucopyranoside is crucial for understanding how structural modifications impact its biological activity, a field of study known as structure-activity relationship (SAR). These studies involve systematically altering different parts of the molecule—such as the glycone (the sugar moiety) or the aglycone (the dinitrophenyl group)—and observing the effect on its interaction with enzymes or other biological targets.

While specific, comprehensive SAR studies on a wide range of 2',4'-dinitrophenyl-β-D-glucopyranoside analogues are not extensively documented in publicly available literature, the general synthetic strategies for creating such derivatives are well-established in carbohydrate chemistry. These methods typically involve the coupling of a suitably protected glycosyl donor with 2,4-dinitrophenol.

One common approach involves the use of glycosyl halides, such as acetobromo-α-D-glucose, which can react with 2,4-dinitrophenol in the presence of a base to form the desired glycosidic bond. Variations in the sugar moiety can be introduced by starting with different protected monosaccharides. For instance, to study the importance of the hydroxyl groups at various positions on the pyranose ring, one could synthesize analogues with these groups selectively protected, deoxygenated, or epimerized.

Another versatile method is the Koenigs-Knorr reaction, which utilizes a glycosyl halide and a silver salt as a promoter. This method and its numerous variations allow for the stereoselective formation of glycosidic bonds. By employing different protected sugar donors, a library of analogues with diverse stereochemistry and substitution patterns on the sugar ring can be generated.

Furthermore, modifications to the aglycone are also critical for SAR studies. Analogues with different substitution patterns on the phenyl ring or with entirely different aromatic systems can be synthesized by reacting the activated sugar with the corresponding phenol.

A review of the synthesis of various bioactive 2,4-thiazolidinedione (B21345) derivatives highlights the importance of linker variations at different positions of the heterocyclic ring system in influencing biological activity. nih.gov Although this study does not directly involve 2',4'-dinitrophenylglycopyranosides, the principles of systematic structural modification to probe biological function are directly transferable.

Table 1: Representative Analogues of 2',4'-Dinitrophenyl-β-D-glucopyranoside for SAR Studies

| Compound Name | Modification from Parent Compound | Potential Research Application |

| 2',4'-Dinitrophenyl-β-D-galactopyranoside | Epimerization at C-4 of the glucose ring | Investigating the role of C-4 hydroxyl stereochemistry in enzyme recognition. |

| 2',4'-Dinitrophenyl-2-deoxy-β-D-glucopyranoside | Removal of the hydroxyl group at C-2 | Studying the importance of the C-2 hydroxyl group for binding and catalysis. |

| 2'-Nitro-4'-aminophenyl-β-D-glucopyranoside | Reduction of one nitro group on the aglycone | Assessing the electronic requirements of the aglycone for activity. |

| 2',4'-Dinitrophenyl-β-D-xylopyranoside | Replacement of the hydroxymethyl group at C-5 with hydrogen | Evaluating the contribution of the C-6 hydroxymethyl group to binding affinity. |

Synthesis of Deuterium-Labeled Analogues for Isotope Effect Studies

The synthesis of deuterium-labeled compounds is a powerful tool for elucidating reaction mechanisms, particularly for studying kinetic isotope effects (KIEs). researchgate.netnih.gov The replacement of a hydrogen atom with its heavier isotope, deuterium (B1214612), can lead to a measurable change in the rate of a chemical reaction if the bond to that hydrogen is broken or its environment is altered in the rate-determining step.

For 2',4'-dinitrophenyl-β-D-glucopyranoside, deuterium labeling can be strategically applied to various positions to probe the mechanism of its enzymatic or chemical cleavage. For example, labeling at the anomeric position (C-1) can provide insights into the nature of the transition state during glycosidic bond cleavage.

A common strategy for introducing deuterium at specific positions in a sugar molecule involves the use of deuterated reducing agents, such as sodium borodeuteride (NaBD₄), to reduce a suitable precursor. For instance, to synthesize [1-²H]-D-glucose, D-glucono-1,5-lactone can be reduced with NaBD₄. This deuterated glucose can then be acetylated and converted to the corresponding glycosyl halide for subsequent coupling with 2,4-dinitrophenol.

Alternatively, methods for the preparation of deuterium-labeled analogs of prominent biotransformation products of 2,4,6-trinitrotoluene (B92697) have been developed, which could be adapted for the dinitrophenyl moiety of the target compound. nih.gov Furthermore, a new deuterated compound, [2,3,4,6,6'-²H₅]-D-glucose, has been synthesized, demonstrating the feasibility of producing extensively deuterated glucose for metabolic studies. researchgate.net

A study on the kinetic isotope effects in deuterium-based isotopic labeling investigated the metabolism of [6,6-²H₂]-glucose. researchgate.net While not directly focused on the synthesis of deuterated this compound, this research underscores the utility of deuterated glucose in mechanistic studies and provides a basis for the application of such labeled compounds.

General methods for the synthesis of deuterated drugs often involve isotopic exchange reactions or the use of deuterated building blocks. nih.govresearchgate.net For instance, a facile synthesis of 2,4-dinitrophenyl α-D-glycopyranosides has been reported, which could potentially be adapted for the synthesis of deuterated analogues by using a deuterated starting sugar. nih.gov

Table 2: Key Deuterium-Labeled Analogues of 2',4'-Dinitrophenyl-β-D-glucopyranoside and their Mechanistic Applications

| Compound Name | Position of Deuterium Label | Research Application for Isotope Effect Studies |

| 2',4'-Dinitrophenyl-[1-²H]-β-D-glucopyranoside | Anomeric Carbon (C-1) | Probing the transition state of glycosidic bond cleavage (primary kinetic isotope effect). |

| 2',4'-Dinitrophenyl-[2-²H]-β-D-glucopyranoside | C-2 of the glucose ring | Investigating the role of the C-2 hydroxyl group in catalysis (secondary kinetic isotope effect). |

| 2',4'-Dinitrophenyl-[5-²H]-β-D-glucopyranoside | C-5 of the glucose ring | Studying conformational changes in the pyranose ring during the reaction. |

| [phenyl-²H₃]-2',4'-Dinitrophenyl-β-D-glucopyranoside | Aromatic ring of the aglycone | Examining electronic effects and potential interactions of the aglycone in the active site. |

This table outlines potential deuterated analogues and their applications in mechanistic studies based on established principles of kinetic isotope effects.

Enzymatic Hydrolysis and Interactions of 2 ,4 Dinitrophenylglucopyranoside

Substrate Recognition by Glycoside Hydrolases

The interaction between 2',4'-dinitrophenylglucopyranoside and glycoside hydrolases is a key aspect of its utility as a substrate. This recognition process is highly dependent on the specific class and origin of the enzyme.

Interaction with β-Glucosidases

β-Glucosidases (EC 3.2.1.21) are a class of enzymes that hydrolyze terminal, non-reducing β-D-glucosyl residues from the end of oligosaccharides and glycosides. nih.gov These enzymes are found across all domains of life and are involved in a multitude of biological processes. nih.gov Based on their substrate specificity, β-glucosidases can be categorized into three main groups: aryl-β-glucosidases with a high affinity for aryl-β-glucosides, cellobiases that exclusively hydrolyze oligosaccharides, and broad-specificity β-glucosidases that act on a wide variety of substrates. nih.govmdpi.com

2',4'-Dinitrophenyl-β-D-glucopyranoside serves as a chromogenic substrate for assaying β-glucosidase activity. chemsynlab.com The enzyme catalyzes the hydrolysis of the glycosidic bond in DNPG, releasing the chromophore 2,4-dinitrophenol (B41442). chemsynlab.com The rate of this reaction can be influenced by the specific type of β-glucosidase. For instance, a novel glucose-tolerant β-glucosidase from Aspergillus oryzae demonstrated the ability to hydrolyze various β-diglycosides, including those with (1→3), (1→4), and (1→6) linkages, as well as aryl- and alkyl-β-glycosides. nih.gov While this particular study utilized p-nitrophenyl-β-D-glucoside for kinetic analysis, the broad specificity suggests likely activity towards other aryl glucosides like DNPG. nih.gov The spontaneous hydrolysis of 2,4-dinitrophenyl β-D-glucopyranoside occurs at a significantly faster rate than that of methyl β-glucopyranoside under neutral conditions, highlighting the activating effect of the 2,4-dinitrophenyl group. chemrxiv.org

Interaction with α-Glycosidases

α-Glucosidases (EC 3.2.1.20) are enzymes that catalyze the hydrolysis of α-1,4-glucosidic linkages in oligosaccharides. nih.gov The substrate specificity of these enzymes is determined by their substrate binding and catalytic domains. nih.gov Research on α-glucosidases from Saccharomyces cerevisiae has shown that specific amino acid residues can influence the enzyme's ability to discriminate between different types of glucosidic linkages, such as α-1,4 and α-1,6. nih.gov

While this compound is primarily a substrate for β-glucosidases due to its β-anomeric configuration, some studies on α-glucosidase inhibitors utilize related chromogenic substrates like p-nitrophenyl α-D-glucopyranoside (PNPG) to assay enzyme activity. nih.govresearchgate.net The interaction of α-glucosidases with substrates is a key area of research for developing antidiabetic drugs. nih.govnih.gov Molecular docking studies have been employed to understand the binding interactions between α-glucosidase and various inhibitors, revealing key residues involved in the active site. researchgate.netmdpi.com For example, studies on phenolic fractions from Simarouba glauca and abietane (B96969) diterpenes from Plectranthus ecklonii have identified potent α-glucosidase inhibitors and analyzed their binding modes through in-silico docking. nih.govnih.gov

Specificity Towards Exo-β-(1,3)-Glucanase

Exo-β-(1,3)-glucanases (EC 3.2.1.58) are enzymes that sequentially hydrolyze β-D-glucose units from the non-reducing ends of (1,3)-β-D-glucans. uniprot.org These enzymes play a role in the degradation of β-glucans, which are major components of fungal cell walls. uniprot.org

The specificity of these enzymes can be quite strict. For example, an exo-1,3-β-glucanase from the moderately thermophilic fungus Talaromyces emersonii was found to be highly specific for laminarin and laminari-oligosaccharides. nih.gov This particular enzyme showed no activity against 1,4-β-glucans, 1,3;1,4-β-glucans, or chromogenic substrates like 4-nitrophenyl- and methylumbelliferyl-β-D-glucopyranosides. nih.gov This high degree of specificity suggests that this compound would likely not be a substrate for this type of exo-β-(1,3)-glucanase. Similarly, an exo-β-1,3-glucanase from Phytophthora sojae was shown to be distinct from other glucanases, further highlighting the specific nature of these enzymes. nih.gov In contrast, some fungal exo-β-(1,3)-glucanases from glycosyl hydrolase family 5, such as the one from Candida albicans, have a pocket-like active site that accommodates the terminal glucose residue of a 1,3-glucan chain but is not well-suited for cleaving 1,4-glycosidic linkages. nih.gov

| Enzyme Source | Substrate Specificity | Reference |

| Talaromyces emersonii | Laminarin, laminari-oligosaccharides | nih.gov |

| Phytophthora sojae | Specific for certain endoglucanase isoforms | nih.gov |

| Candida albicans | 1,3-glucan chains | nih.gov |

| Trichoderma sp. | (1,3)-β-D-glucans | |

| Aspergillus oryzae | (1,3)-β-D-glucans |

Interactions with N-Acetyl-β-D-glucosaminidase (related chromogenic substrates)

N-acetyl-β-D-glucosaminidase (NAG; EC 3.2.1.30 and EC 3.2.1.52) is a hydrolase that specifically cleaves N-acetyl-glucosides. wikipedia.org This enzyme is crucial for the breakdown of chitin (B13524) and other oligosaccharides. wikipedia.org While this compound is not a direct substrate for NAG, related chromogenic compounds are used to assay its activity.

A notable example is 2,4-dinitrophenyl-1-thio-N-acetyl-β-D-glucosaminide, which has been developed as a substrate for analyzing NAG levels in urine. nih.govnih.gov The enzymatic hydrolysis of this substrate liberates 2,4-dinitrothiophenol, a chromogen that can be measured spectrophotometrically. nih.gov This assay has an optimal pH of 4.6. nih.gov Other chromogenic substrates for NAG include p-nitrophenyl-2-acetamido-2-deoxy-β-D-glucopyranoside and 4-methylumbelliferyl-β-d-glucosaminide. sigmaaldrich.comwikipedia.orgcaymanchem.com The hydrolysis of p-nitrophenyl N-acetyl-β-D-glucosaminide (NP-GlcNAc) releases 4-nitrophenolate, which is measured at 405 nm. sigmaaldrich.comcaymanchem.com

| Chromogenic Substrate | Enzyme | Released Chromophore | Detection Wavelength |

| 2,4-dinitrophenyl-1-thio-N-acetyl-β-D-glucosaminide | N-Acetyl-β-D-glucosaminidase | 2,4-dinitrothiophenol | Not specified |

| p-nitrophenyl-N-acetyl-β-D-glucosaminide | N-Acetyl-β-D-glucosaminidase | 4-nitrophenolate (pNP) | 405 nm |

| 4-nitrophenyl-β-D-glucopyranoside | β-Glucosidase | p-nitrophenol | Not specified |

| 2',4'-Dinitrophenyl-β-D-glucopyranoside | β-Glucosidase | 2,4-dinitrophenol | Not specified |

Product Release and Detection in Enzymatic Reactions

A key advantage of using chromogenic substrates like this compound is the ease of detecting the products of the enzymatic reaction.

Spectrophotometric Monitoring of Dinitrophenol Release

The enzymatic hydrolysis of this compound by a suitable glycoside hydrolase results in the release of 2,4-dinitrophenol. This product is a chromophore, meaning it absorbs light in the visible spectrum, and its concentration can be readily quantified using a spectrophotometer. nih.govsigmaaldrich.com The rate of increase in absorbance is directly proportional to the enzyme's activity under specific conditions. nih.gov

This principle is widely applied in enzyme kinetics. nih.gov For example, in the assay for N-acetyl-β-D-glucosaminidase using a related substrate, the release of 2,4-dinitrothiophenol is monitored. nih.gov The reaction exhibits a linear relationship between the rate of absorbance increase and the enzyme concentration up to a certain limit. nih.gov Similarly, the hydrolysis of 4-nitrophenyl-N-acetyl-β-D-glucosaminide releases 4-nitrophenol, which can be quantified by colorimetric detection at 405 nm. caymanchem.com The pH of the reaction is a critical factor, as it can affect both the enzyme's activity and the absorbance of the released chromophore. nih.gov For instance, the optimal pH for the enzymatic reaction of N-acetyl-β-D-glucosaminidase with its dinitrophenyl-thio substrate is 4.6, which is also within the optimal range for the UV absorbance of the resulting chromogen. nih.gov In contrast, for other substrates like p-nitrophenol and 2-chloro-4-nitrophenol, the optimal pH for absorbance does not align with the optimal pH for the enzyme reaction. nih.gov

Kinetic and Mechanistic Studies of Enzymatic Reactions with 2 ,4 Dinitrophenylglucopyranoside

Determination of Enzyme Kinetic Parameters

The study of enzyme kinetics provides fundamental insights into their catalytic efficiency and substrate affinity. For glycosidases, 2',4'-dinitrophenylglucopyranoside is a frequently used substrate for determining key kinetic parameters.

Michaelis-Menten Kinetics: K_m and k_cat Determination

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (V_max), and the Michaelis constant (K_m). The turnover number (k_cat), also known as the catalytic constant, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The specificity constant, or catalytic efficiency, is given by the k_cat/K_m ratio and provides a measure of how efficiently an enzyme converts a substrate to product. scirp.org

While specific K_m and k_cat values for the hydrolysis of this compound are dependent on the specific enzyme and reaction conditions, studies on various β-glucosidases provide a range for these parameters. For instance, a β-glucosidase from the digestive fluid of the palm weevil, Rhynchophorus palmarum, exhibited a catalytic efficiency (k_cat/K_m) of 240.48 mM⁻¹s⁻¹ for the related substrate p-nitrophenyl-β-D-glucoside. researchgate.net Another study on β-glucosidases from white rot fungi reported K_m values ranging from 0.47 µM to 719 µM for p-nitrophenyl-β-D-glucopyranoside. researchgate.net

Table 1: Michaelis-Menten Constants for β-Glucosidase with Aryl β-D-Glucosides

| Enzyme Source | Substrate | K_m (mM) | V_max (µmol·min⁻¹·mg⁻¹) | k_cat/K_m (mM⁻¹s⁻¹) |

| Rhynchophorus palmarum | p-Nitrophenyl-β-D-glucoside | - | - | 240.48 researchgate.net |

| Trichoderma reesei QM 9414 | p-Nitrophenyl β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 | - |

pH Dependence of Kinetic Parameters

The catalytic activity of enzymes is profoundly influenced by pH, as the ionization state of amino acid residues in the active site plays a crucial role in substrate binding and catalysis. The pH dependence of the kinetic parameters k_cat and k_cat/K_m can provide valuable information about the pKa values of the catalytic residues.

A study on the endoglucanase A (CenA) from Cellulomonas fimi demonstrated the pH dependence of the hydrolysis of 2',4'-dinitrophenyl-β-D-glucoside (referred to as 2,4-DNPC in the study). The plots of k_cat versus pH and k_cat/K_m versus pH for the wild-type enzyme and a mutant (Asp252Ala) confirmed the presence of both an acid and a base catalyst in the active site. eurekaselect.com For many fungal cellulases, the optimal pH for activity is around 5, with a significant decrease in activity at higher or lower pH values. eurekaselect.com The study of pH-rate profiles for the hydrolysis of similar substrates like 4-nitrophenyl β-D-glucoside reveals different mechanisms dominating at various pH ranges, including specific acid-catalyzed hydrolysis at low pH and bimolecular hydrolysis under basic conditions. eurekaselect.com

Table 2: pH Dependence of Kinetic Parameters for CenA with 2',4'-Dinitrophenyl-β-D-glucoside

| pH | k_cat (s⁻¹) (Wild-type CenA) | k_cat/K_m (M⁻¹s⁻¹) (Wild-type CenA) |

| 4.0 | ~1.5 | ~1000 |

| 5.0 | ~2.5 | ~4000 |

| 6.0 | ~2.0 | ~6000 |

| 7.0 | ~1.0 | ~4000 |

| 8.0 | ~0.5 | ~1000 |

Note: The values in this table are estimated from the graphical data presented in the cited research article and are for illustrative purposes. eurekaselect.com

Elucidation of Enzyme Reaction Mechanisms

The use of substrates like this compound has been pivotal in unraveling the intricate mechanisms by which glycosidases catalyze the cleavage of glycosidic bonds.

Characterization of Glycosyl-Enzyme Intermediates

Retaining glycosidases, which catalyze hydrolysis with a net retention of the anomeric configuration, employ a double-displacement mechanism that proceeds through a covalent glycosyl-enzyme intermediate. nih.gov The good leaving group of this compound facilitates the formation of this intermediate, making it a useful tool for its detection and characterization. nih.gov The mechanism involves an initial nucleophilic attack by an active site carboxylate on the anomeric carbon of the substrate, leading to the formation of the glycosyl-enzyme intermediate and the release of the 2,4-dinitrophenolate (B1223059) aglycone. nih.gov

Double-Displacement Mechanism in Retaining Glycosidases

Step 1: Glycosylation In the first step, a nucleophilic carboxylate residue in the enzyme's active site attacks the anomeric carbon of the this compound substrate. Concurrently, a second acidic carboxylate residue donates a proton to the glycosidic oxygen, facilitating the departure of the 2,4-dinitrophenolate leaving group. This results in the formation of a covalent glycosyl-enzyme intermediate with an inverted anomeric configuration. nih.gov

Step 2: Deglycosylation In the second step, a water molecule, activated by the now basic carboxylate residue (which donated the proton in the first step), acts as a nucleophile and attacks the anomeric carbon of the glycosyl-enzyme intermediate. This cleaves the covalent bond between the sugar and the enzyme, releasing the glucose with its original anomeric configuration restored. The enzyme's active site is thus regenerated for the next catalytic cycle. nih.gov

Investigation of Oxocarbenium Ion-like Transition States

Each step of the double-displacement mechanism proceeds through a transition state that has significant oxocarbenium ion character. The pyranose ring of the glucose moiety is thought to adopt a distorted conformation, such as a half-chair or a boat, to accommodate the partial double bond character between the anomeric carbon and the endocyclic oxygen in the transition state. The use of substrates with good leaving groups, such as this compound, helps to stabilize this charge development in the transition state, making it easier to study. Theoretical calculations have predicted that the ⁴H₃ conformer of the D-glucopyranosyl oxocarbenium ion is a stable conformation. The study of kinetic isotope effects with related substrates has provided experimental evidence for these distorted transition state structures.

Probing Catalytic Residues and Active Site Chemistry

The elucidation of enzymatic mechanisms relies heavily on identifying the key amino acid residues involved in catalysis. For glycosidases, which cleave glycosidic bonds, a critical task is the identification of the catalytic nucleophile and the general acid/base catalyst. This compound serves as an effective tool in these investigations due to its reactive nature, which facilitates kinetic analysis and trapping of intermediates.

Identification of Catalytic Nucleophiles through Mechanism-Based Inactivation

Mechanism-based inactivation is a powerful strategy to covalently label a catalytic residue. In the context of retaining glycosidases, which operate via a double-displacement mechanism, the catalytic nucleophile attacks the anomeric carbon of the sugar. This forms a transient glycosyl-enzyme intermediate.

While this compound itself is a substrate rather than a classic inactivator, its derivatives can be designed for this purpose. However, the principle can be demonstrated by observing the accumulation of the glycosyl-enzyme intermediate. For some enzymes, particularly when the hydrolysis of the intermediate is slow or when the general acid/base catalyst is mutated, this intermediate can be trapped and identified. For instance, in studies on glycoside hydrolases, the mutation of the general acid/base residue can lead to the accumulation of the glycosyl-enzyme intermediate, effectively inactivating the enzyme as it cannot complete the catalytic cycle. nycu.edu.tw The low Michaelis constant (Km) value observed for some mutant enzymes suggests an accumulation of this intermediate. nycu.edu.tw

Another technique involves the use of exogenous nucleophiles. If a residue believed to be the catalytic nucleophile is mutated (e.g., to a non-nucleophilic alanine (B10760859) or glycine), the enzyme's activity is typically abolished. In some cases, the addition of a small, exogenous nucleophile like azide (B81097) can "rescue" the activity. nycu.edu.tw This provides strong evidence for the mutated residue's role as the nucleophile. The lack of such a rescue, however, does not disprove the role, as steric hindrance within the active site may prevent the external nucleophile from accessing the catalytic center. nycu.edu.tw

Site-Directed Mutagenesis Studies on Active Site Residues

Site-directed mutagenesis is an indispensable tool for probing the function of specific amino acid residues within an enzyme's active site. springernature.com By systematically replacing target amino acids and analyzing the kinetic consequences of these mutations on the hydrolysis of substrates like this compound, researchers can deduce the role of each residue. nycu.edu.twspringernature.com

In a typical retaining glycosidase, two key carboxylic acid residues (aspartate or glutamate) are essential for catalysis. One acts as the nucleophile, and the other as a general acid/base catalyst. nycu.edu.tw Mutating the proposed catalytic nucleophile (e.g., a glutamate (B1630785) to a non-nucleophilic glutamine or alanine) is expected to drastically reduce or eliminate catalytic activity. Similarly, mutating the general acid/base catalyst (e.g., an aspartate to an asparagine) would also severely impair enzyme function. nycu.edu.tw

The kinetic parameters obtained from these mutant enzymes when using this compound as a substrate provide detailed insights. A significant increase in the Michaelis constant (Km) suggests that the mutated residue is involved in substrate binding, while a decrease in the catalytic rate constant (kcat) points to its involvement in the catalytic step itself. nih.gov

Table 1: Illustrative Kinetic Data from Site-Directed Mutagenesis of a Hypothetical Glycosidase

| Enzyme Variant | Role of Mutated Residue | Km (mM) for 2',4'-DNP-Glc | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Wild-Type | - | 0.5 | 100 | 2.0 x 10⁵ |

| E223Q | Catalytic Nucleophile | 0.6 | 0.01 | 16.7 |

| D299N | General Acid/Base | 5.2 | 0.5 | 96.2 |

| D221A | Substrate Positioning | 15.0 | 10 | 666.7 |

This table is illustrative and based on typical findings in glycosidase research. nycu.edu.twnih.gov

Isotope Effect Analysis

Kinetic Isotope Effects (KIEs) are changes in the reaction rate when an atom in the reactant is replaced with one of its isotopes. libretexts.org They are powerful tools for investigating reaction mechanisms and transition state structures. libretexts.org

Secondary Deuterium (B1214612) Kinetic Isotope Effects

In the context of glycosidase-catalyzed hydrolysis of this compound, secondary deuterium kinetic isotope effects (SDKIEs) are particularly informative. An SDKIE is observed when an isotopic substitution is made at a position not directly involved in bond breaking in the rate-determining step. princeton.edu For glycoside hydrolysis, this typically involves replacing the hydrogen at the anomeric carbon (C1) with deuterium.

The magnitude of the α-secondary KIE (kH/kD) is primarily influenced by changes in the hybridization of the anomeric carbon as the reaction proceeds from the ground state (sp³ hybridized) to the transition state. princeton.edu

Normal SDKIE (kH/kD > 1): This indicates that the transition state has more sp² character than the ground state. This is characteristic of a dissociative mechanism with significant oxocarbenium ion character in the transition state. The theoretical maximum is around 1.4. wikipedia.org

Inverse SDKIE (kH/kD < 1): This suggests that the transition state is more sp³-like than the ground state, which would be unusual for glycoside hydrolysis but could indicate a highly associative mechanism.

SDKIE of Unity (kH/kD ≈ 1): This implies little to no change in hybridization at the anomeric carbon in the transition state.

Correlation with Transition State Character

The measured value of the α-secondary deuterium KIE provides a sensitive probe of the transition state structure for the hydrolysis of this compound. It helps to place the transition state on a spectrum between a fully associative (SN2-like) and a fully dissociative (SN1-like) mechanism.

A large normal SDKIE (e.g., 1.15-1.25) suggests a transition state with substantial oxocarbenium ion character, where the C1-O bond to the leaving group is significantly broken, and the anomeric carbon has a high degree of sp² character. Conversely, a small normal KIE (e.g., 1.0-1.05) would point to a more associative transition state where the bond to the catalytic nucleophile is substantially formed as the bond to the leaving group breaks, maintaining more sp³ character at the anomeric carbon.

Table 2: Interpretation of α-Secondary Deuterium KIEs for Glycoside Hydrolysis

| Measured kH/kD | Hybridization Change | Transition State Character |

| > 1.1 | sp³ → sp² | Dissociative (SN1-like, oxocarbenium ion) |

| 1.0 - 1.1 | Minor change | Concerted (SN2-like) |

| < 1 | sp² → sp³ | Associative (sp³ character retained/increased) |

This table is based on established principles of kinetic isotope effects. princeton.eduwikipedia.org

Brønsted Plot Analysis of Leaving Group Effects

Brønsted plot analysis is a classic method in physical organic chemistry used to investigate the relationship between reaction rate and the acidity (or basicity) of a reactant or catalyst. In the study of glycosidase mechanisms, it is often applied by measuring the reaction rates for a series of substrates with chemically similar leaving groups of varying pKa values. For this compound, this could involve synthesizing related substrates with different substituents on the phenyl ring.

A plot of the logarithm of the catalytic rate (log kcat) against the pKa of the leaving group's conjugate acid (the phenol) yields a Brønsted plot. The slope of this plot, known as the Brønsted coefficient (βlg), provides insight into the degree of C-O bond cleavage to the leaving group in the rate-determining transition state. mdpi.com

The value of βlg ranges from 0 to -1:

βlg ≈ 0: This indicates that there is little to no negative charge buildup on the leaving group's oxygen atom in the transition state. This would be consistent with a mechanism where the formation of the glycosyl-enzyme intermediate (glycosylation) is the rate-determining step.

βlg approaching -1: This suggests a large amount of negative charge develops on the leaving group in the transition state, implying that C-O bond cleavage is nearly complete. This is characteristic of a mechanism where the cleavage of the glycosidic bond is the rate-determining step.

Intermediate βlg values (e.g., -0.2 to -0.5): These values indicate that C-O bond cleavage is partially advanced in the transition state.

For many glycosidases, the glycosylation step is rate-limiting, and βlg values are often found to be in the range of -0.2 to -0.4, indicating significant, but not complete, bond cleavage in the transition state. mdpi.comresearchgate.net

Substrate Specificity Profiling and Enzyme Engineering Utilizing 2 ,4 Dinitrophenylglucopyranoside

Structural Determinants of Substrate Specificity in Glycosidases

The substrate specificity of glycosidases, the enzymes responsible for cleaving glycosidic bonds, is a complex phenomenon governed by the intricate three-dimensional architecture of their active sites. nih.govresearchgate.net These enzymes exhibit a remarkable ability to distinguish between different sugar moieties (the glycone) and the non-sugar portion (the aglycone) of their substrates. researchgate.net The active site of a glycosidase is often a pocket or cleft on the enzyme's surface, lined with specific amino acid residues that form a network of interactions with the substrate. nih.govnih.gov

Key structural features that dictate substrate specificity include:

Hydrophobic Interactions: Aromatic amino acid residues, such as tryptophan, tyrosine, and phenylalanine, are frequently found in the aglycone binding site. These residues can engage in stacking interactions with aromatic aglycones, like the dinitrophenyl group of 2',4'-dinitrophenylglucopyranoside, contributing significantly to binding affinity. nih.gov

Hydrogen Bonding Network: A precise network of hydrogen bonds between the enzyme's amino acid residues and the hydroxyl groups of the glycone moiety is crucial for correct positioning of the substrate for catalysis. This network is a primary determinant of the enzyme's specificity for a particular sugar, such as glucose in the case of β-glucosidases.

Presence of Specific Functional Groups: The active sites of some glycosidases contain specific functional groups that interact with particular features of the substrate. For instance, the presence of a phosphate-binding pocket in a glycosidase from Lactobacillus plantarum suggests a specificity for phosphorylated sugars. nih.gov

The interplay of these factors creates a highly selective environment within the active site, ensuring that the enzyme acts only on its preferred substrates. The use of substrates like this compound allows researchers to probe these interactions and elucidate the structural basis of glycosidase specificity.

Impact of Aglycone Structure on Enzyme Activity and Specificity

The aglycone moiety of a glycoside substrate plays a pivotal role in its recognition and hydrolysis by a glycosidase. While the glycone portion is essential for determining the class of glycosidase that will act upon it (e.g., glucosidase for glucose), the aglycone can significantly influence the kinetics of the enzymatic reaction. The importance of the aglycone in substrate specificity has been well-documented for various β-glycosidases. nih.govsemanticscholar.org

The 2,4-dinitrophenyl group in this compound is a highly electron-withdrawing moiety. This electronic property makes the glycosidic bond more susceptible to nucleophilic attack, often leading to higher rates of enzymatic hydrolysis compared to substrates with less activating aglycones. The aromatic nature of the dinitrophenyl group also facilitates strong binding within the active site through hydrophobic and π-stacking interactions with aromatic amino acid residues. nih.gov

Studies comparing the hydrolysis of different aryl-β-glucosides reveal the profound impact of the aglycone structure. For instance, the kinetic parameters for the hydrolysis of various glucosides by β-glucosidase from Trichoderma reesei demonstrate significant differences in both binding affinity (K_m) and catalytic rate (V_max) depending on the aglycone. nih.gov While direct kinetic data for this compound is not as commonly reported as for its close relative, p-nitrophenyl-β-D-glucopyranoside, the principles remain the same. The positioning and electronic nature of the nitro groups on the phenyl ring are critical.

The table below illustrates the kinetic parameters of a β-glucosidase with different aryl glucoside substrates, highlighting the influence of the aglycone.

| Substrate | Enzyme Source | K_m (mM) | V_max (µmol/min/mg) |

| p-Nitrophenyl-β-D-glucopyranoside | Trichoderma reesei | 0.19 | 29.67 nih.gov |

| Salicin (B1681394) | Trichoderma reesei | 1.09 | 2.09 nih.gov |

| Cellobiose (B7769950) | Trichoderma reesei | 1.22 | 1.14 nih.gov |

| 2-Nitrophenyl-β-D-glucopyranoside | Cellulomonas biazotea | 0.416 | 0.22 U/mg |

Data sourced from multiple studies and presented for comparative purposes.

The lower K_m and higher V_max for p-nitrophenyl-β-D-glucopyranoside compared to salicin and cellobiose with the Trichoderma reesei enzyme underscore the favorable interactions and activating nature of the nitrophenyl aglycone. nih.gov The presence of two nitro groups in this compound would be expected to further enhance its reactivity as a substrate.

Influence of Glycosyl Moiety Modifications on Enzymatic Recognition

While the aglycone has a significant impact on the rate of catalysis, the glycosyl moiety is the primary determinant of which enzyme family will recognize the substrate. For a β-glucosidase to act, the substrate must contain a glucose unit in the correct β-anomeric configuration. Modifications to this glucose ring can drastically affect or even abolish enzymatic activity.

The specific interactions between the hydroxyl groups of the glucose and the amino acid residues of the enzyme's active site are critical for substrate binding and proper orientation for catalysis. Any modification to these hydroxyl groups, such as epimerization (changing the stereochemistry), substitution, or removal, can disrupt this delicate hydrogen-bonding network.

For example, a β-glucosidase will not typically hydrolyze a β-galactoside (where the hydroxyl group at the C4 position of the sugar has a different stereochemistry) or a β-mannoside (with a different stereochemistry at C2). This high degree of specificity for the glycone is a hallmark of most glycosidases.

In the context of enzyme engineering, understanding the influence of glycosyl moiety modifications is crucial. While this compound is the primary substrate, researchers might use derivatives with subtle changes to the glucose ring to probe the limits of an enzyme's specificity. For instance, the use of 2-deoxy-2-fluoro glycosides can act as mechanism-based inhibitors, where the modification at the C2 position allows the formation of a stable covalent intermediate with the enzyme, effectively inactivating it. ubc.ca This approach provides valuable insights into the catalytic mechanism and the role of specific interactions at each position of the sugar ring.

The specificity for the glycone is not absolute across all glycosidases, and some enzymes exhibit broader specificity. However, for the majority of β-glucosidases, the integrity of the β-D-glucopyranosyl moiety is paramount for recognition and efficient hydrolysis.

Computational Modeling of Enzyme-Substrate Interactions for Specificity Prediction

In recent years, computational modeling has emerged as a powerful tool for understanding and predicting the interactions between enzymes and their substrates at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations allow researchers to build three-dimensional models of a glycosidase active site with a substrate like this compound docked within it.

These models can provide valuable insights into:

Binding Pose: Predicting the most likely orientation of the substrate within the active site. This can reveal key hydrogen bonds, hydrophobic interactions, and steric clashes that govern binding.

Binding Affinity: Estimating the free energy of binding, which can be correlated with experimentally determined K_m or K_i values.

Catalytic Mechanism: Simulating the enzymatic reaction pathway to understand the roles of key catalytic residues and the conformational changes that occur during catalysis.

Predicting the Effects of Mutations: Modeling the impact of changing specific amino acids in the active site on substrate binding and specificity. This is particularly useful in rational enzyme design.

For example, homology modeling can be used to build a model of a glycosidase for which no crystal structure is available, based on the known structure of a related enzyme. nih.gov This model can then be used for docking studies with this compound to generate hypotheses about the determinants of specificity, which can then be tested experimentally through site-directed mutagenesis.

Computational studies have been instrumental in rationalizing the substrate specificity of various glycosidases. For instance, modeling has helped to explain why certain mutations in a β-glucosidase lead to an expanded substrate repertoire or altered catalytic efficiency. nih.gov By visualizing the interactions between the dinitrophenyl group and aromatic residues in the active site, or the hydrogen bonding pattern with the glucosyl moiety, researchers can gain a deeper understanding of the structural basis for the observed kinetics.

Directed Evolution and Rational Design of Glycosidases using Dinitrophenyl Glycosides as Probes

The engineering of glycosidases with novel or improved properties is a major goal in biotechnology. Two primary strategies are employed: rational design and directed evolution. In both approaches, chromogenic substrates like this compound and its analogues play a crucial role.

Rational Design involves using detailed knowledge of the enzyme's structure and mechanism to make specific, targeted mutations in the amino acid sequence. researchgate.net The goal is to alter the enzyme's properties in a predictable way, such as changing its substrate specificity or increasing its stability. For example, if modeling studies suggest that a particular amino acid is sterically hindering the binding of a desired substrate, it can be mutated to a smaller residue. The effect of such mutations can then be conveniently assayed using a dinitrophenyl-based substrate.

Directed Evolution , in contrast, mimics the process of natural selection in the laboratory. It involves generating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with the desired properties. nih.govnih.gov Chromogenic substrates are indispensable for this screening step because they provide a simple and rapid colorimetric assay that can be performed in a multi-well plate format, allowing for the screening of thousands or even millions of variants.

For instance, a library of β-glucosidase mutants could be screened for enhanced activity towards a specific substrate by incubating the variants with this compound and measuring the rate of color development. Mutants that show a more intense color have higher activity and can be selected for further rounds of evolution. This approach has been successfully used to evolve glycosidases with dramatically increased catalytic activity and expanded substrate repertoires. nih.gov

The table below summarizes some examples of enzyme engineering where chromogenic substrates were used.

| Enzyme | Engineering Strategy | Probe Substrate | Outcome |

| Agrobacterium sp. β-glucosidase (Abg) | Directed Evolution | α-D-galactopyranosyl fluoride (B91410) and 4-nitrophenyl-β-D-glucopyranoside | 27-fold increase in catalytic efficiency and expanded substrate repertoire nih.gov |

| E. coli lacZ β-galactosidase | Directed Evolution (DNA shuffling) | o-nitrophenyl fucopyranoside and p-nitrophenyl fucopyranoside | Evolved into an efficient β-fucosidase with up to 1000-fold increased specificity for fucose substrates nih.gov |

| Thermus thermophilus β-glycosidase (TtβGly) | Rational Design | 2-nitrophenyl-β-D-galactopyranoside (oNPGal) | Reduced self-condensation activity of a transglycosidase mutant |

These examples demonstrate the power of combining enzyme engineering strategies with the use of dinitrophenyl glycosides and other chromogenic probes to create novel biocatalysts with tailored properties for various applications.

Applications of 2 ,4 Dinitrophenylglucopyranoside in Biochemical Assays

Development and Validation of Chromogenic Assays for Glycosidase Activity

The primary application of 2',4'-dinitrophenylglucopyranoside lies in its use as a chromogenic substrate for the development and validation of assays that measure glycosidase activity. researchgate.netnih.gov Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. The principle behind these assays is the enzymatic cleavage of the glycosidic bond in this compound. This reaction releases 2,4-dinitrophenol (B41442), a yellow-colored compound that can be easily quantified using a spectrophotometer. The intensity of the yellow color is directly proportional to the amount of 2,4-dinitrophenol produced, which in turn reflects the activity of the glycosidase enzyme.

The development of these assays involves optimizing various parameters, including pH, temperature, substrate concentration, and enzyme concentration, to ensure accurate and reproducible results. researchgate.net For instance, a study on α-N-acetylgalactosaminidase activity utilized a new chromogenic substrate, 2,4-dinitrophenyl-N-acetyl-α-D-galactosaminide (DNP-α-GalNAc), at a pH of 4.3 and a temperature of 37°C. researchgate.net The validation of these assays is a critical step to ensure their reliability and accuracy for their intended purpose. nih.govnih.gov This process typically involves assessing the assay's specificity, linearity, precision, and accuracy.

Utilization in High-Throughput Screening for Enzyme Inhibitors

High-throughput screening (HTS) is a powerful method used in drug discovery to rapidly test thousands of chemical compounds for their ability to modulate the activity of a specific biological target, such as an enzyme. nih.govnih.gov The chromogenic nature of this compound makes it an ideal substrate for HTS assays aimed at identifying glycosidase inhibitors. nih.gov

In a typical HTS setup, the glycosidase enzyme, the this compound substrate, and a library of potential inhibitor compounds are combined in multi-well plates. The rate of color development in each well is monitored over time. A decrease in the rate of color formation in the presence of a test compound indicates that the compound is a potential inhibitor of the enzyme. The simplicity and robustness of this assay format allow for the screening of large compound libraries in a cost-effective and time-efficient manner. Fluorescence-based assays are also commonly used in HTS due to their high sensitivity. nih.govscienceopen.com

Quantitative Analysis of Enzyme Activity in Biological Extracts

Beyond purified enzyme systems, this compound is also used for the quantitative analysis of glycosidase activity in complex biological samples, such as cell lysates and tissue homogenates. nih.govmdpi.com This application is crucial for understanding the physiological roles of glycosidases in various biological processes and for diagnosing certain diseases associated with glycosidase deficiencies.

When working with biological extracts, it is important to consider the presence of other enzymes and interfering substances that could affect the accuracy of the assay. Therefore, appropriate controls and optimization steps are necessary to ensure that the measured activity is solely attributable to the glycosidase of interest. The quantitative determination of enzyme activities in postharvest fruit, for example, is essential for investigating the physiological and metabolic mechanisms of ripening and senescence. researchgate.net

Integration into Advanced Analytical Methodologies (e.g., LC-MS/MS-based assays)

In recent years, there has been a trend towards integrating traditional enzyme assays with more advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This powerful combination allows for the highly sensitive and specific quantification of both the substrate and the product of the enzymatic reaction.

While direct LC-MS/MS analysis of this compound itself is not the primary application, the principles of using a labeled substrate for enzymatic analysis are relevant. For instance, LC-MS/MS can be used to analyze the metabolites of related compounds like 2,4-dinitrophenol (DNP). nih.govresearchgate.net This approach can provide detailed information about the enzyme's kinetics and mechanism of action. Furthermore, the development of LC-MS/MS methods for the analysis of small molecules like DNP and its derivatives in biological matrices highlights the potential for developing highly sensitive and specific assays for related compounds. nih.govresearchgate.netlongdom.org

Future Research Directions and Unanswered Questions

Exploring Novel Enzymatic Transformations Involving Dinitrophenyl Glycosides

The unique chemical properties of dinitrophenyl glycosides make them intriguing substrates for exploring novel enzymatic activities. The dinitrophenyl group acts as an excellent leaving group, a characteristic that can be exploited in the enzymatic synthesis of other glycosides. researchgate.net

Future research in this area could focus on:

Glycosyl-enzyme intermediates: Investigating the formation and fate of glycosyl-enzyme intermediates using dinitrophenyl glycosides as substrates. This could provide deeper insights into the catalytic mechanisms of various glycosidases.

Transglycosylation reactions: Exploring the use of dinitrophenyl glycosides as donor substrates in transglycosylation reactions catalyzed by wild-type or engineered glycosidases. This could lead to the synthesis of novel oligosaccharides and glycoconjugates with potential applications in biotechnology and medicine. A generalized method for synthesizing 3,4-dinitrophenyl α-glycosides has already been described, which involves the nucleophilic aromatic substitution of 1-fluoro-3,4-dinitrobenzene with partially protected sugar hemiacetals. researchgate.net

Directed evolution of enzymes: Employing dinitrophenyl glycosides in high-throughput screening assays to guide the directed evolution of glycosidases with altered substrate specificities or enhanced catalytic efficiencies.

Application in Structural Biology Studies (e.g., Co-crystallization with Enzyme Complexes)

Understanding the three-dimensional structure of enzyme-substrate complexes is fundamental to elucidating their function. The stability and defined chemical nature of 2',4'-dinitrophenylglucopyranoside make it an excellent candidate for co-crystallization studies with glucosidases.

Key areas for future investigation include:

Capturing enzyme-substrate and enzyme-intermediate complexes: Co-crystallizing glucosidases with DNPG could allow for the trapping and visualization of the initial enzyme-substrate complex. Furthermore, with catalytically compromised enzyme variants, it may be possible to capture covalent glycosyl-enzyme intermediates, providing a snapshot of the reaction coordinate.

Mapping active site interactions: The resulting crystal structures would provide detailed atomic-level information about the specific interactions between the dinitrophenyl and glucopyranosyl moieties of the substrate and the amino acid residues in the enzyme's active site. This information is invaluable for understanding substrate recognition and catalysis.

Informing rational enzyme engineering: The structural insights gained from these studies can guide the rational design of enzyme variants with improved properties, such as enhanced stability, altered substrate specificity, or increased catalytic activity.

Advanced Spectroscopic Techniques for Mechanistic Elucidation (e.g., EPR)

While traditional spectroscopic methods have been instrumental in studying enzyme kinetics, advanced techniques offer the potential for a more detailed and dynamic understanding of the catalytic mechanism. Electron Paramagnetic Resonance (EPR) spectroscopy, in particular, holds promise for studying systems involving dinitrophenyl glycosides, especially if radical intermediates are involved or can be introduced.

Future applications of advanced spectroscopy could involve:

Site-directed spin labeling EPR: This technique involves introducing a stable radical (spin label) at a specific site within the enzyme. By monitoring changes in the EPR spectrum of the spin label upon binding of DNPG or during catalysis, one can obtain information about conformational changes and dynamics in different parts of the enzyme. This method is well-suited for studying protein binding to various substrates. nih.gov

Investigating radical mechanisms: While not typical for glucosidase reactions, some enzymatic transformations proceed through radical intermediates. If such a mechanism were to be explored with dinitrophenyl glycosides, EPR would be the primary tool for detecting and characterizing these transient radical species. researchgate.net Very high-field EPR spectroscopy has proven effective in accurately determining the g-tensor of protein radicals. nih.gov

Time-resolved spectroscopy: Techniques like stopped-flow fluorescence or UV-Vis spectroscopy can be used to monitor pre-steady-state kinetics, providing insights into the rates of individual steps in the catalytic cycle, such as substrate binding, product release, and conformational changes.

Integration with Systems Biology and Glycomics for Broader Contextualization

The fields of systems biology and glycomics aim to understand the complex interplay of genes, proteins, and glycans within a biological system. nih.govnih.gov Integrating data from studies using this compound and other dinitrophenyl-based probes can contribute to a more comprehensive understanding of cellular glycosylation processes.

Future research directions in this integrative approach include:

Probing glycosidase activity in complex biological samples: Using DNPG and its analogs in high-throughput screening assays to profile glycosidase activity across different cell types, tissues, or disease states. This can help to identify changes in glycan processing associated with various physiological and pathological conditions.

Validating targets identified through 'omics' approaches: When transcriptomic or proteomic data suggest the upregulation of a particular glucosidase in a disease model, DNPG-based assays can be used to confirm the corresponding increase in enzymatic activity.

Developing network models of glycan metabolism: The kinetic data obtained from studies with DNPG can be used to parameterize and refine computational models of glycosylation pathways, leading to a better understanding of how these networks are regulated. The integration of glycomics with other 'omics' data is leading to a deeper understanding of glycosylation as a complex cellular process. nih.gov

Development of Next-Generation Dinitrophenyl-Based Probes with Enhanced Specificity or Signal Properties

While DNPG is a valuable tool, there is always a need for probes with improved characteristics. The dinitrophenyl moiety offers a versatile scaffold for the development of next-generation probes with enhanced features.

Future development efforts could focus on:

Improving specificity: Modifying the glucopyranoside or the dinitrophenyl group to create probes that are more selective for specific glucosidase isoenzymes. This would be particularly useful for dissecting the roles of individual enzymes in complex biological processes.

Enhancing signal properties: Designing probes that produce a stronger or more easily detectable signal upon enzymatic cleavage. This could involve incorporating fluorophores with improved quantum yields, larger Stokes shifts, or emission wavelengths in the near-infrared (NIR) region to minimize background fluorescence in biological samples. nih.gov The development of fluorescent probes with turn-on capabilities offers higher sensitivity for detecting specific analytes. ust.hk

Multifunctional probes: Creating probes that not only report on enzyme activity but also allow for the subsequent labeling and identification of the active enzyme. This could be achieved by incorporating a reactive group that forms a covalent bond with the enzyme upon cleavage of the glycosidic bond.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and related compounds, transforming them from simple chromogenic substrates into sophisticated tools for advancing our understanding of enzymology, structural biology, and systems-level cellular processes.

常见问题

Q. Method Example :

Prepare substrate solution (1–5 mM in buffer).

Incubate with enzyme at 37°C.

Monitor absorbance increase at 405 nm over 10–30 minutes.

How do electronic effects of substituents influence enzymatic hydrolysis rates?

Advanced Research Focus

Substituents like nitro (-NO₂) and chloro (-Cl) on the aromatic ring enhance electron-withdrawing effects, accelerating glycosidic bond cleavage. For instance:

- Nitro Groups : Increase electrophilicity of the glycosidic oxygen, facilitating nucleophilic attack by water or enzyme active sites .

- Fluorination at C2 : Reduces transition-state energy via stereoelectronic effects, as seen in 2F-DNPGlc, which shows 3-fold higher hydrolysis rates with β-glucosidases compared to non-fluorinated analogs .

Data Contradiction Analysis :

Conflicting reports on hydrolysis rates may arise from enzyme source variations (e.g., human pancreatic vs. salivary α-amylase). Validate using orthogonal methods like HPLC or mass spectrometry to quantify products .

What advanced techniques resolve structural ambiguities in fluorinated derivatives?

Advanced Research Focus

X-ray crystallography and synchrotron data are critical. For example:

Q. Structural Validation Workflow :

Synthesize and purify derivative.

Collect high-resolution synchrotron data (≤1.0 Å).

Refine structures using software like PHENIX or SHELXL.

How to address contradictory data in enzyme specificity studies?

Advanced Research Focus

Contradictions often stem from assay conditions or enzyme isoforms. For example:

- Human Pancreatic α-Amylase (HPA) vs. Salivary α-Amylase (HSA) : HPA hydrolyzes FG5P to FG3 and p-nitrophenyl α-maltoside, whereas HSA produces FG4 and p-nitrophenyl α-glucoside .

Resolution Strategies : - Isoform-Specific Inhibitors : Use acarbose for HPA or wheat germ agglutinin for HSA to isolate activity.

- Mutagenesis Studies : Compare wild-type and mutant enzymes (e.g., active-site residues) to identify specificity determinants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。